molecular formula C10H19N3O8 B1669109 Citrulline malate CAS No. 70796-17-7

Citrulline malate

Cat. No.: B1669109
CAS No.: 70796-17-7
M. Wt: 309.27 g/mol
InChI Key: DROVUXYZTXCEBX-WCCKRBBISA-N
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Description

Citrulline Malate is an organic salt compound formed by combining L-citrulline, a non-essential amino acid, with malate, a key intermediate in the tricarboxylic acid (TCA) cycle . This research-grade reagent is provided for scientific investigation into its multifaceted mechanisms of action and potential applications in physiology and metabolism. Research into this compound primarily focuses on its synergistic effects, stemming from its two components. The L-citrulline moiety acts as a precursor to L-arginine, thereby enhancing nitric oxide (NO) synthesis . Increased NO production leads to vasodilation, which is a critical area of study for its effects on blood flow, nutrient delivery, and clearance of metabolic waste in active tissues . Concurrently, the malate component serves as a crucial intermediate in the Krebs cycle, playing a role in aerobic energy production . Studies suggest that malate may contribute to the rate of adenosine triphosphate (ATP) production and support the malate-aspartate shuttle, which could be pivotal for understanding cellular energy metabolism during high flux states . Furthermore, research indicates that this compound may influence ammonia clearance via the urea cycle, a mechanism of interest for investigating muscular fatigue . Preclinical studies also suggest that citrulline can stimulate muscle protein synthesis by reallocating mitochondrial ATP to the protein synthesis machinery, even under conditions of nutrient or energy stress, without altering the global ATP/ADP ratio . Current scientific exploration involves using this compound to study its ergogenic potential, with applications in models of high-intensity interval training (HIIT) , resistance exercise , and recovery of muscular function . Investigations often utilize acute dosing protocols, commonly around 8 grams, though optimal dosing and timing for various research models remain an active area of inquiry . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material according to their institutional safety guidelines.

Properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVUXYZTXCEBX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970275
Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
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Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70796-17-7, 54940-97-5
Record name Citrulline malate
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Record name Citrulline malate
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Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
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Record name L-Citrulline DL-Malate
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Record name CITRULLINE MALATE
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Preparation Methods

Direct Acid-Base Reaction

The most widely documented method involves a direct neutralization reaction between L-citrulline and malic acid in aqueous solution. According to a Chinese patent (CN101037400A), L-citrulline is slowly added to a malic acid solution at a molar ratio of 1:1, followed by pH adjustment to 6.5–7.0 using sodium hydroxide. The reaction proceeds under mild temperatures (25–30°C) to prevent thermal degradation of the reactants. Crystallization is induced by cooling the solution, yielding CM with a reported purity of >98%.

Variable Stoichiometric Ratios

Studies have explored CM formulations with L-citrulline-to-malate ratios ranging from 1:1 to 2:1. A 2:1 ratio, for instance, may enhance nitric oxide bioavailability due to the higher citrulline content, whereas a 1:1 ratio prioritizes malate’s role in TCA cycle intermediation. Table 1 summarizes key synthesis parameters and their outcomes.

Table 1: Comparison of this compound Synthesis Methods

Method Molar Ratio (Citrulline:Malate) Temperature (°C) Solvent Yield (%) Purity (%) Source
Direct Neutralization 1:1 25–30 Water 85 98 Patent
High Citrulline 2:1 30–35 Ethanol/Water 78 95 Review

Optimization of Reaction Conditions

pH and Temperature Control

Maintaining a neutral pH (6.5–7.0) during synthesis is critical to prevent citrulline deamination or malate esterification. Elevated temperatures (>40°C) risk degrading heat-sensitive functional groups, while temperatures <20°C slow reaction kinetics.

Solvent Selection

Aqueous solvents are preferred for their compatibility with ionic interactions, but ethanol-water mixtures (20–30% ethanol) improve crystallization efficiency by reducing CM solubility.

Scaling Up: Pilot to Industrial Production

Transitioning from laboratory-scale synthesis to industrial production introduces challenges in maintaining consistency and purity. The patent method’s yield of 85% at 1:1 molar ratio demonstrates scalability, but process intensification techniques, such as continuous-flow reactors, could enhance throughput. Industrial batches require stringent quality control to meet pharmaceutical standards, particularly in eliminating residual solvents and byproducts like citrulline anhydrous or unreacted malic acid.

Analytical Validation of CM Purity and Structure

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to verify the salt formation between citrulline’s amine groups and malate’s carboxylic acids. For example, $$^{13}\text{C}$$-NMR peaks at 175 ppm (carboxylate) and 45 ppm (amine) confirm successful complexation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies CM purity, resolving it from precursors and degradation products. Table 2 outlines standardized analytical parameters.

Table 2: Analytical Techniques for CM Characterization

Technique Parameters Purpose Detection Limit Source
HPLC C18 column, 0.1% TFA in water/acetonitrile Quantify CM purity 0.1 µg/mL Review
NMR 400 MHz, D$$_2$$O solvent Confirm salt structure N/A Study

Industrial Production and Regulatory Considerations

Current industrial practices align with patented methods, emphasizing cost-effective crystallization and drying processes. However, the lack of standardized dosing guidelines and third-party testing has led to variability in commercial CM supplements. Regulatory agencies like the FDA and EMA require batch-specific certificates of analysis (CoA) to ensure compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: Citrulline malate undergoes various chemical reactions, including:

    Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.

    Reduction: Malate can be reduced to form malic acid.

    Substitution: Citrulline can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Exercise Performance Enhancement

Citrulline malate is primarily recognized for its role as an ergogenic aid in athletic performance. The compound is believed to enhance nitric oxide production, leading to improved blood flow and oxygen delivery to muscles during exercise.

Key Findings:

  • A study indicated that this compound supplementation significantly increased the number of repetitions performed during high-intensity resistance training, with participants experiencing a 52.92% increase in repetitions compared to placebo .
  • Another review highlighted that this compound could improve performance in both resistance and high-intensity exercises by enhancing blood flow and potentially reducing muscle fatigue through better ammonia clearance .

Table 1: Summary of Exercise Performance Studies

Study ReferenceSample SizeDosageOutcome
41 males8 gIncreased repetitions in bench press
Various6-8 gImproved blood flow and reduced fatigue
32 subjects4-8 gNo significant improvement in anaerobic performance

Recovery from Exercise-Induced Fatigue

This compound may also play a role in post-exercise recovery. The compound is thought to facilitate faster recovery from muscle soreness and fatigue, which is critical for athletes undergoing intense training.

Research Insights:

  • A study found that participants who consumed this compound reported a significant reduction in muscle soreness (40%) at 24 and 48 hours post-exercise compared to those who received a placebo .
  • However, another investigation concluded that acute this compound supplementation did not significantly enhance recovery markers such as lactate levels after high-intensity exercise .

Table 2: Recovery Studies Overview

Study ReferenceSample SizeDosageRecovery MeasureOutcome
41 males8 gMuscle soreness40% reduction at 24/48 hours
32 subjects4-8 gBlood lactateNo significant difference observed
VariousN/ARecovery from fatigueNo established cause-effect relationship

Potential Clinical Applications

Beyond athletic performance, this compound has been explored for its potential benefits in clinical settings, particularly concerning metabolic health and conditions associated with fatigue.

Clinical Findings:

  • This compound has been suggested to improve ammonia homeostasis, which may benefit individuals with conditions characterized by elevated ammonia levels, such as hepatic encephalopathy .
  • Some studies have indicated that citrulline supplementation could aid patients recovering from surgery or those experiencing chronic fatigue syndromes, although further research is needed to substantiate these claims .

Mechanism of Action

Citrulline malate is often compared with other similar compounds, such as:

Comparison with Similar Compounds

Pharmacokinetics and Bioavailability

  • CM vs.
  • Dosing : CM studies typically use 6–8 g doses (delivering ~4–5.3 g L-citrulline), while standalone L-citrulline trials employ 3–10 g .

Efficacy in Exercise Performance

  • CM : Meta-analyses show small but significant improvements in high-intensity exercise (e.g., 6.4% increase in repetitions to failure) .

Key Difference : The addition of malate in CM may synergize with L-citrulline by buffering ammonia and enhancing ATP production, though direct evidence is lacking .

Comparison with L-Arginine

Mechanism and Efficiency

  • NO Pathway: L-arginine directly contributes to NO synthesis but undergoes significant first-pass metabolism, reducing bioavailability. CM’s L-citrulline indirectly elevates plasma arginine, offering a more sustained NO boost .
  • Clinical Outcomes: In heart failure patients, both CM (3 g/day) and L-arginine (8 g/day) improved right ventricular function and reduced pulmonary artery pressure . CM’s dual action (NO enhancement + energy metabolism) may provide broader benefits in exercise contexts compared to arginine .

Role of Malate Compared to Other TCA Cycle Intermediates

Malate’s inclusion in CM distinguishes it from standalone citrulline supplements. Key comparisons:

Compound Role in Energy Metabolism Synergy with Citrulline Evidence of Ergogenic Effect
Malate (in CM) TCA cycle substrate; reduces ammonia via ureagenesis Enhances ATP production, buffers fatigue metabolites Mixed; some studies show improved endurance
Succinate TCA cycle intermediate Not studied with citrulline No direct evidence
Fumarate TCA cycle intermediate Not studied with citrulline No direct evidence

Data Table: Selected Clinical Outcomes

Study Compound Dose Outcome Reference
Trexler et al. (2021) CM 8 g 6.4% increase in repetitions to failure
Orozco-Gutíerrez et al. CM vs. L-arginine 3 g vs. 8 g Both improved RV function in heart failure
da Silva et al. (2017) CM 6 g No improvement in post-exercise recovery
Callis et al. (1991) CM N/A Reduced acidosis and ammonia toxicity

Critical Considerations

  • Dosing and Quality Control : Many CM supplements fail to meet the claimed 2:1 ratio, delivering only 1.1:1–1.6:1 citrulline:malate, which may underdose citrulline .
  • Study Design Variability : Discrepancies in exercise protocols (e.g., aerobic vs. resistance) and dosing timing contribute to inconsistent results .

Biological Activity

Citrulline malate (CM) is a compound formed from the amino acid L-citrulline and malate, an intermediate in the tricarboxylic acid (TCA) cycle. This combination has garnered attention for its potential biological activities, particularly in enhancing athletic performance, recovery, and various health benefits. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound exerts its effects primarily through:

  • Nitric Oxide Production : CM enhances nitric oxide (NO) synthesis, which improves blood flow, oxygen delivery, and nutrient transport to muscles during exercise .
  • Energy Production : Malate plays a crucial role in the TCA cycle, facilitating ATP production and energy metabolism .
  • Ammonia Clearance : CM has been shown to reduce ammonia accumulation during intense exercise, potentially delaying fatigue and enhancing endurance performance .

1. Ergogenic Effects

Several studies highlight the ergogenic potential of this compound:

  • A study involving athletes demonstrated a 40% reduction in muscle soreness post-exercise when supplemented with CM .
  • Chronic supplementation improved skeletal muscle power output and oxidative energy turnover, indicating enhanced contractile efficiency and fatigue resistance .

2. Hormonal Metabolism

CM supplementation has shown positive effects on hormonal metabolism during fitness training:

  • Research indicates that CM can support aerobic energy production and improve hormone levels associated with muscle recovery .

3. Case Studies

A notable case study examined the impact of CM on patients with asthenia (fatigue):

  • Participants reported significant improvements in fatigue levels and overall recovery times when treated with CM compared to control groups receiving other supplements .

Table 1: Summary of Key Studies on this compound

Study ReferenceSample SizeKey FindingsEffects Observed
50 athletes40% reduction in muscle soreness post-trainingImproved recovery
158 participantsNo significant difference in endurance performanceLimited ergogenic effect
35 resistance-trained individualsEnhanced jumping performance and muscular enduranceImproved strength outcomes

Potential Side Effects

While this compound is generally considered safe, some subjects reported mild gastrointestinal disturbances such as nausea or upset stomach .

Q & A

Q. What are the primary mechanisms by which CM enhances exercise performance, and how can these be quantified in experimental settings?

CM may improve exercise performance through nitric oxide (NO)-mediated vasodilation, enhanced ATP production via malate’s role in the tricarboxylic acid (TCA) cycle, and reduced ammonia accumulation. To quantify these effects:

  • Measure plasma NO metabolites (e.g., nitrite/nitrate) pre- and post-supplementation using chemiluminescence or colorimetric assays .
  • Assess ATP turnover via muscle biopsies or non-invasive 31P magnetic resonance spectroscopy (MRS) during exercise .
  • Monitor ammonia levels in blood or sweat during high-intensity protocols .

Q. What dosing strategies for CM are supported by current evidence, and what factors contribute to variability in outcomes?

Acute doses of 8g CM are commonly studied, but optimal timing (30–60 minutes pre-exercise) and quality control (e.g., verifying citrulline:malate ratios) are critical. Variability arises from:

  • Differences in exercise protocols (aerobic vs. resistance) and test-retest reliability .
  • Participant characteristics (e.g., fitness level, dietary nitrate intake) .
  • Use standardized CM formulations with third-party verification to mitigate batch inconsistencies .

Q. What methodological considerations are essential for designing a robust CM supplementation trial?

  • Study Design: Use double-blind, placebo-controlled crossover designs to minimize bias .
  • Outcome Measures: Include both performance metrics (e.g., time-to-exhaustion, power output) and physiological biomarkers (e.g., blood flow via near-infrared spectroscopy) .
  • Statistical Power: Conduct a priori power analysis to account for inter-individual variability, aiming for sample sizes ≥20 participants per group .

Advanced Research Questions

Q. How can researchers evaluate the pharmacokinetics of CM, including bioavailability and metabolite distribution?

  • Administer stable isotope-labeled CM (e.g., ¹³C-citrulline) and use mass spectrometry to track absorption, plasma clearance, and tissue-specific uptake .
  • Collect serial blood samples over 24 hours post-ingestion to model pharmacokinetic curves .
  • Compare urinary excretion rates of citrulline and malate to assess renal handling .

Q. What statistical approaches address inter-individual variability in CM responsiveness, particularly in hypertensive populations?

  • Stratify participants by baseline NO bioavailability (e.g., via flow-mediated dilation tests) or genetic polymorphisms (e.g., NOS3 variants) .
  • Apply cluster analysis to identify subgroups (e.g., "responders" vs. "non-responders") based on post-exercise hypotension (PEH) magnitude .
  • Use mixed-effects models to account for covariates like age, medication use, and exercise intensity .

Q. How can contradictory findings in CM studies (e.g., ergogenic vs. null effects) be reconciled?

  • Conduct meta-analyses with subgroup analyses for exercise type, dose, and population (e.g., athletes vs. sedentary individuals) .
  • Evaluate methodological rigor: Exclude studies with unverified CM formulations or low test-retest reliability in performance assays .
  • Explore interaction effects with co-ingested compounds (e.g., arginine, antioxidants) using factorial designs .

Q. What novel applications of CM exist beyond exercise performance, such as in clinical populations?

  • In pediatric asthenia, assess CM’s impact on urea cycle function via plasma ammonia and citrulline levels pre- and post-treatment .
  • For hypertension, combine CM with aerobic exercise and monitor 24-hour ambulatory blood pressure, emphasizing malate’s role in vascular smooth muscle metabolism .
  • In aging populations, measure CM’s effects on mitochondrial respiration using high-resolution respirometry in muscle biopsies .

Methodological Tools and Frameworks

  • PICOT Framework: Structure clinical research questions around Population (e.g., hypertensives), Intervention (CM dose), Comparison (placebo), Outcome (PEH), and Time (24-hour monitoring) .
  • Ethical and Compliance Considerations: Obtain IRB approval for invasive measures (e.g., biopsies) and document CM supplier certifications to ensure reproducibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrulline malate
Reactant of Route 2
Citrulline malate

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